2-Ketohexanoic acid sodium salt

Description

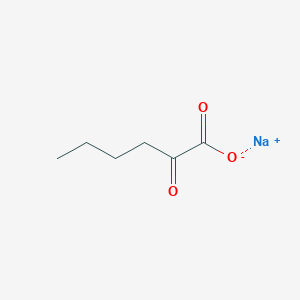

2-Ketohexanoic acid sodium salt (CAS 13022-85-0), also known as α-ketocaproic acid sodium salt, is a sodium derivative of the six-carbon keto acid 2-ketohexanoic acid. Its molecular formula is C₆H₉NaO₃, with a molecular weight of 152.12 g/mol . Structurally, it features a linear six-carbon chain with a ketone group at the second carbon and a carboxylate group neutralized by sodium .

Properties

CAS No. |

13022-85-0 |

|---|---|

Molecular Formula |

C6H10NaO3 |

Molecular Weight |

153.13 g/mol |

IUPAC Name |

sodium;2-oxohexanoate |

InChI |

InChI=1S/C6H10O3.Na/c1-2-3-4-5(7)6(8)9;/h2-4H2,1H3,(H,8,9); |

InChI Key |

JRMIJPRTBSEUPP-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)C(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCC(=O)C(=O)[O-].[Na+] |

Canonical SMILES |

CCCCC(=O)C(=O)O.[Na] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

2-Ketohexanoic acid sodium salt can be synthesized through the reaction of 2-Ketohexanoic acid with sodium hydroxide. The process involves dissolving 2-Ketohexanoic acid in a suitable solvent and then adding sodium hydroxide to the solution. The reaction mixture is stirred under controlled conditions, and the product is obtained through crystallization . Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Ketohexanoic acid sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the keto group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ketohexanoic acid sodium salt is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: It is used to study metabolic pathways and enzyme activities, particularly those involving keto acids.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The compound exerts its effects primarily by competitively inhibiting lactate dehydrogenase, an enzyme involved in the glycolytic pathway. By inhibiting this enzyme, 2-Ketohexanoic acid sodium salt disrupts cellular metabolism, leading to various biological effects such as the inhibition of cancer cell growth . Additionally, it has been shown to induce insulin secretion and increase NADPH fluorescence in pancreatic islets .

Comparison with Similar Compounds

Table 1: Structural and Chemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 2-Ketohexanoic acid sodium salt | 13022-85-0 | C₆H₉NaO₃ | 152.12 g/mol | Ketone (C=O), carboxylate |

| Sodium 2-ethylhexanoate | 139906-72-2 | C₈H₁₅NaO₂ | 166.19 g/mol | Branched alkyl chain, carboxylate |

| 2-Ketobutyric acid sodium salt | 2013-26-5 | C₄H₅NaO₃ | 124.08 g/mol | Ketone (C=O), carboxylate |

| 2-Oxoadipic acid | 3184-35-8 | C₆H₈O₅ | 160.12 g/mol | Two carboxylate groups, ketone |

Key Observations :

- Chain Length and Branching: this compound has a linear six-carbon chain, whereas sodium 2-ethylhexanoate features a branched eight-carbon chain, enhancing its solubility in organic solvents like methanol and acetone .

- Functional Groups: Unlike 2-oxoadipic acid (a dicarboxylic acid), this compound is a monocarboxylate, limiting its chelation capabilities but favoring specific metabolic interactions .

Key Differences :

- Pharmaceutical Use: Sodium 2-ethylhexanoate is prioritized in antibiotic production due to its solubility in organic solvents, whereas this compound is utilized in metabolic pathway modulation .

Physicochemical and Analytical Data

Table 3: Solubility and Stability

Analytical Notes:

- This compound is efficiently extracted using methanol:chloroform mixtures, outperforming methanol-only methods in metabolomic studies .

- Sodium 2-ethylhexanoate’s branched structure enhances its stability in organic phases, making it ideal for industrial-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.